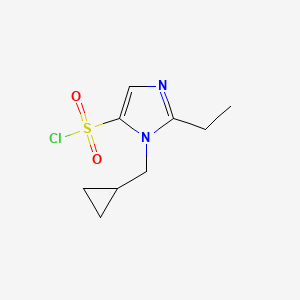
N-(pyridin-2-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-2-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as PTUC, and it has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antimicrobial and Antitumor Potential
Research into pyridine thiazole derivatives, including compounds similar to N-(pyridin-2-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, highlights their potential in the development of antimicrobial and antitumor agents. Studies have shown that the zinc(II) complexes of pyridine thiazole derivatives exhibit significant in vitro antimicrobial activity against various bacteria and antitumor activities against cancer cell lines. These findings suggest that metal complexes of pyridine thiazole derivatives could serve as a basis for the development of new bioactive materials with novel properties, particularly in targeting specific bacteria or cancer cells with absolute specificity (Zou et al., 2020).
Synthesis and Chemical Properties
The versatility of N-(pyridin-2-yl)thiazol-2-amine, a closely related compound, in forming a variety of isomeric structures, demonstrates the chemical flexibility and potential of pyridine thiazole derivatives in scientific research. These compounds have been shown to possess divalent N(I) character and exhibit dynamic tautomerism, which could be exploited in the design of pharmaceuticals or materials with specific electronic or structural requirements. The study of these compounds’ protonation energy, electron distribution, and tautomeric preferences offers valuable insights into their reactivity and potential applications in various fields (Bhatia, Malkhede, & Bharatam, 2013).
Environmental Applications
Research into the synthesis and application of pyridine thiazole derivatives extends beyond pharmaceuticals to environmental remediation. For instance, novel magnetic nanoadsorbents synthesized from N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide have shown high efficacy in removing Zn2+ and Cd2+ ions from industrial wastes. These findings underscore the potential of pyridine thiazole derivatives in addressing environmental pollution through the development of efficient and selective adsorbents for heavy metal ions (Zargoosh et al., 2015).
Propiedades
IUPAC Name |
2-[(4-methylphenyl)carbamoylamino]-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-12-5-7-13(8-6-12)21-17(25)23-18-22-15(11-26-18)16(24)20-10-14-4-2-3-9-19-14/h2-9,11H,10H2,1H3,(H,20,24)(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFZOVBVVWOBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N,N-dimethylsulfamoyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2595168.png)

![3-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2595170.png)
![N-[(5-Chlorofuran-2-yl)methyl]-N-(8-oxaspiro[4.5]decan-4-yl)prop-2-enamide](/img/structure/B2595171.png)







![5-Amino-2,2-difluorospiro[2.3]hexane-1-carboxylic acid hydrochloride](/img/structure/B2595185.png)

